molecular formula C15H11NO4 B7737381 (2E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

(2E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B7737381
M. Wt: 269.25 g/mol
InChI Key: JIPHTRVDCNBHOR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : The compound, among other biphenyl chalcone derivatives, was investigated for its efficiency in corrosion inhibition of mild steel in hydrochloric acid medium. One study found that a similar compound showed high efficiency against corrosion of mild steel, suggesting potential applications in material protection (Baskar et al., 2012).

  • Photophysical Properties : Research exploring the effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds similar to (2E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, has shown solvatochromic effects on absorption and fluorescence spectra. This indicates a large difference in dipole moment between electronically ground and excited states, suggesting applications in materials science and molecular electronics (Kumari et al., 2017).

  • Non-Linear Optical Properties : A study synthesized and characterized two new chalcones, including derivatives of (2E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, to investigate their first static hyperpolarizability and non-linear optical properties. The results showed that as solvent polarity increases, the non-linear optical response also increases, indicating potential for optical applications (Singh et al., 2012).

  • Chemotherapeutics against Breast Cancer : Some substituted chalcone ligands including (E)-1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one have been used to synthesize Ru(II) DMSO complexes. These complexes have shown significant anti-breast cancer activity as evident from cytotoxicity, DNA fragmentation, and cell cycle arrest in breast cancer cells, suggesting applications in medicinal chemistry (Singh et al., 2016).

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)16(19)20/h1-10,17H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPHTRVDCNBHOR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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